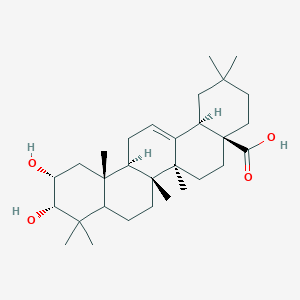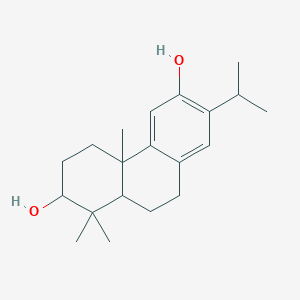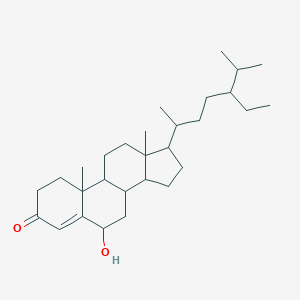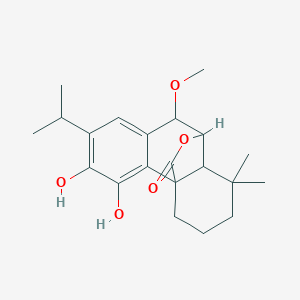
7-O-Methylrosmanol
Vue d'ensemble
Description
Synthesis Analysis
The partial synthesis of derivatives of the antimicrobial diterpenoid rosmic acid from the abundant diterpenoid carnosol is described. The key step involved the cleavage of ring C of rosmanol with lead tetraacetate or 7-O-methylrosmanol with mCPBA .Molecular Structure Analysis
7-O-Methylrosmanol has a molecular formula of C21H28O5 and a molecular weight of 360.44 . It contains a total of 57 bonds, including 29 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and various ring structures .Chemical Reactions Analysis
While specific chemical reactions involving 7-O-Methylrosmanol are not detailed in the search results, it is known that the compound is a phenolic diterpene isolated from rosemary that suppresses the cAMP responsiveness of PEPCK and G6Pase promoters .Physical And Chemical Properties Analysis
7-O-Methylrosmanol is a solid compound with a predicted boiling point of 542.3±50.0 °C and a predicted density of 1.26±0.1 g/cm3 .Applications De Recherche Scientifique
Chemical Properties
7-O-Methylrosmanol is a phenolic compound with the empirical formula C21H28O5 and a molecular weight of 360.44 . It is a solid substance used in metabolomics, vitamins, nutraceuticals, and natural products .
Anti-HIV Activity
One of the significant applications of 7-O-Methylrosmanol is its potential anti-HIV activity. An experimental study demonstrated that 7-O-Methylrosmanol and its semisynthetic derivatives strongly inhibit HIV-1 protease . This suggests that 7-O-Methylrosmanol could be a potential candidate for the development of new anti-HIV drugs.
Antioxidative Properties
Rosemary, the plant source of 7-O-Methylrosmanol, is known for its antioxidative properties . While the specific antioxidative activity of 7-O-Methylrosmanol is not mentioned, it’s likely that this compound contributes to the overall antioxidative properties of rosemary.
Anti-Inflammatory Activity
Similar to its antioxidative properties, rosemary is also known for its anti-inflammatory activities . While the specific anti-inflammatory activity of 7-O-Methylrosmanol is not mentioned, it’s likely that this compound contributes to the overall anti-inflammatory properties of rosemary.
Anticarcinogenic Activity
Rosemary has been attributed with anticarcinogenic activities . While the specific anticarcinogenic activity of 7-O-Methylrosmanol is not mentioned, it’s likely that this compound contributes to the overall anticarcinogenic properties of rosemary.
Potential Oncogene Protein K-RAS Binder
Research has shown that carnosol, a compound similar to 7-O-Methylrosmanol, represents a potential binder of the oncogene protein K-RAS . While the specific binding activity of 7-O-Methylrosmanol to K-RAS is not mentioned, it’s possible that this compound might also exhibit similar properties.
Safety and Hazards
Mécanisme D'action
Target of Action
7-O-Methylrosmanol, also known as 7-Methoxyrosmanol, is a phenolic diterpene isolated from rosemary . The primary targets of this compound are the promoters of the enzymes PEPCK (Phosphoenolpyruvate Carboxykinase) and G6Pase (Glucose-6-Phosphatase) . These enzymes play crucial roles in the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate substrates .
Mode of Action
7-Methoxyrosmanol interacts with its targets by suppressing the cAMP responsiveness of the PEPCK and G6Pase promoters . This means that it inhibits the activation of these enzymes in response to cAMP, a molecule that plays a key role in many biological processes, including the regulation of metabolism .
Biochemical Pathways
By suppressing the cAMP responsiveness of the PEPCK and G6Pase promoters, 7-Methoxyrosmanol affects the gluconeogenesis pathway . This can lead to a decrease in the production of glucose, which could potentially have implications for conditions such as diabetes, where there is an overproduction of glucose .
Pharmacokinetics
The compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of 7-Methoxyrosmanol’s action primarily involve the suppression of glucose production through the inhibition of the gluconeogenesis pathway . This could potentially lead to a decrease in blood glucose levels, which may be beneficial in the management of conditions such as diabetes .
Propriétés
IUPAC Name |
(1R,8S,9S,10S)-3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3/t16-,17+,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPVHIQPSAZTLC-NYUBLWNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316214 | |
| Record name | 7-Methoxyrosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-Methylrosmanol | |
CAS RN |
113085-62-4 | |
| Record name | 7-Methoxyrosmanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113085-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyrosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 7-Methoxyrosmanol possesses the molecular formula C21H28O5. Its structure comprises an abietane skeleton with a catechol moiety at positions 11 and 12, a ketone group at position 7, and a methoxy group substituted at position 7. []
ANone: While the precise mechanism of action for 7-methoxyrosmanol is yet to be fully elucidated, research suggests it interacts with various targets. For instance, it demonstrated strong inhibitory activity against alpha-glucosidase, an enzyme crucial for carbohydrate digestion. [] Additionally, in silico studies propose that 7-methoxyrosmanol may interact with pectate lyase 1 and endo-polygalacturonase, enzymes produced by the plant pathogen Pectobacterium carotovorum subsp. carotovorum. This interaction potentially contributes to its ability to reduce soft rot damage in potato tissue. [] Further research is necessary to fully understand its interaction mechanisms and subsequent downstream effects.
ANone: The structure-activity relationship (SAR) of 7-methoxyrosmanol and its analogs reveals the importance of specific structural features for their biological activity. For example, the presence of a catechol moiety appears crucial for the antioxidant activity observed in carnosic acid and its derivatives. [] Modifications to the catechol moiety, such as methylation or oxidation, can impact the potency and selectivity of these compounds. [] Further investigations into the SAR of 7-methoxyrosmanol are needed to establish a definitive relationship between structure and specific activities.
ANone: The stability of 7-methoxyrosmanol under various conditions is crucial for its potential applications. Studies have shown that carnosic acid, a related diterpene, undergoes oxidative degradation, leading to the formation of other compounds like carnosol, rosmanol, galdosol, and rosmaquinone. [] These findings suggest that 7-methoxyrosmanol might also be susceptible to degradation under certain conditions, impacting its long-term stability and efficacy. Further research is required to determine the stability of 7-methoxyrosmanol specifically, and develop appropriate formulation strategies to enhance its stability and bioavailability for diverse applications.
ANone: Various analytical techniques are utilized for the characterization and quantification of 7-methoxyrosmanol. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, plays a vital role in elucidating its structure and confirming its identity. [, ] Mass spectrometry (MS) techniques, such as EI-MS and ESI-MS/MS, provide valuable information about its molecular weight and fragmentation patterns. [] Additionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are employed for the separation and quantification of 7-methoxyrosmanol in complex mixtures. [] Validated analytical methods are crucial for ensuring the accuracy, precision, and specificity of measurements, ultimately contributing to reliable research findings and quality control in potential applications.
ANone: Research on the biological activity of 7-methoxyrosmanol has been conducted in both in vitro and in vivo settings. For example, it exhibited strong inhibitory activity against alpha-glucosidase in vitro. [] In vivo studies are limited but promising. In one study, rosemary methanolic extracts, containing 7-methoxyrosmanol, showed the ability to reduce soft rot damage induced by Pectobacterium carotovorum subsp. carotovorum in potato tissue. [] More comprehensive in vivo studies are needed to confirm these findings and further explore its therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



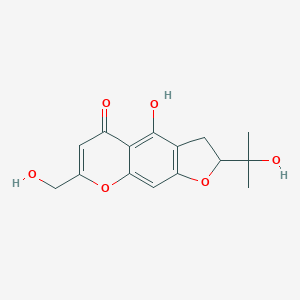

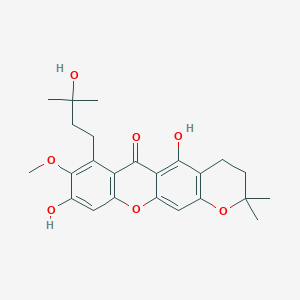

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)
